molecular formula C22H22ClN3O3 B11648553 N'-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No.: B11648553
M. Wt: 411.9 g/mol
InChI Key: VZQPWOHMINZLLO-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core, a chlorobenzyl group, and a dioxolane ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves multi-step organic reactionsThe final step involves the formation of the hydrazide linkage with the dioxolane ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole core and chlorobenzyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide stands out due to its unique combination of an indole core, chlorobenzyl group, and dioxolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

N-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide

InChI

InChI=1S/C22H22ClN3O3/c1-22(28-10-11-29-22)12-21(27)25-24-13-17-15-26(20-5-3-2-4-19(17)20)14-16-6-8-18(23)9-7-16/h2-9,13,15H,10-12,14H2,1H3,(H,25,27)/b24-13+

InChI Key

VZQPWOHMINZLLO-ZMOGYAJESA-N

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.